molecular formula C18H27N3O3 B367516 ethyl 4-[3-(3,4-dimethylanilino)-3-oxopropyl]-1-piperazinecarboxylate CAS No. 519005-00-6

ethyl 4-[3-(3,4-dimethylanilino)-3-oxopropyl]-1-piperazinecarboxylate

Cat. No.: B367516
CAS No.: 519005-00-6
M. Wt: 333.4g/mol
InChI Key: NFESRXUGQWGOJP-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[N-(3,4-dimethylphenyl)carbamoyl]ethyl}piperazinecarboxylate is a complex organic compound with a unique structure that includes a piperazine ring, an ethyl ester group, and a carbamoyl group attached to a dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-(3,4-dimethylanilino)-3-oxopropyl]-1-piperazinecarboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the piperazine derivative with 3,4-dimethylphenyl isocyanate under controlled conditions.

    Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to form the ethyl ester group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[N-(3,4-dimethylphenyl)carbamoyl]ethyl}piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 4-{2-[N-(3,4-dimethylphenyl)carbamoyl]ethyl}piperazinecarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-[3-(3,4-dimethylanilino)-3-oxopropyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{2-[N-(3,4-dimethylphenyl)carbamoyl]ethyl}piperazinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperazine ring and carbamoyl group make it a versatile scaffold for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

519005-00-6

Molecular Formula

C18H27N3O3

Molecular Weight

333.4g/mol

IUPAC Name

ethyl 4-[3-(3,4-dimethylanilino)-3-oxopropyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H27N3O3/c1-4-24-18(23)21-11-9-20(10-12-21)8-7-17(22)19-16-6-5-14(2)15(3)13-16/h5-6,13H,4,7-12H2,1-3H3,(H,19,22)

InChI Key

NFESRXUGQWGOJP-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)C)C

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)C)C

Origin of Product

United States

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